

An In-Depth Technical Guide to the Spectroscopic Data of Pyrimidine-4-carbaldehyde

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Compound of Interest

Compound Name: **Pyrimidine-4-carbaldehyde**

Cat. No.: **B152824**

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Foreword for the Research Community: The structural elucidation of heterocyclic compounds is a cornerstone of modern drug discovery and materials science. **Pyrimidine-4-carbaldehyde**, a key building block, presents a unique spectroscopic fingerprint essential for its unambiguous identification and for monitoring its transformations in complex chemical environments. This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of **pyrimidine-4-carbaldehyde**. It is structured to offer not just raw data, but a deeper understanding of the underlying principles and experimental considerations that a senior application scientist would employ in the field.

Molecular Structure and Its Spectroscopic Implications

Pyrimidine-4-carbaldehyde ($C_5H_4N_2O$) is an aromatic aldehyde where the formyl group is attached to the 4-position of a pyrimidine ring. This arrangement of a π -deficient diazine ring directly conjugated with a carbonyl group dictates the electronic environment of the molecule and, consequently, its interaction with various spectroscopic probes. Understanding this structure is paramount to interpreting the resulting spectra.

Caption: Molecular structure of **Pyrimidine-4-carbaldehyde**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For **pyrimidine-4-carbaldehyde**, both ^1H and ^{13}C NMR provide critical information about the connectivity and electronic environment of each atom.

^1H NMR Spectroscopy: A Proton's Perspective

The ^1H NMR spectrum of **pyrimidine-4-carbaldehyde** is characterized by distinct signals for the aldehydic proton and the three aromatic protons on the pyrimidine ring. The electron-withdrawing nature of the two nitrogen atoms and the carbonyl group significantly deshields these protons, causing them to resonate at high chemical shifts (downfield).

Experimental Protocol: ^1H NMR Sample Preparation

- Analyte Preparation: Accurately weigh approximately 5-10 mg of **pyrimidine-4-carbaldehyde**.
- Solvent Selection: Choose a suitable deuterated solvent, such as chloroform-d (CDCl_3) or dimethyl sulfoxide-d₆ (DMSO-d_6). The choice of solvent is critical as it can influence the chemical shifts. For this guide, we will reference data obtained in CDCl_3 .
- Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.
- Homogenization: Gently vortex or sonicate the sample to ensure complete dissolution and a homogeneous solution.
- Analysis: Acquire the ^1H NMR spectrum on a spectrometer operating at a field strength of 300 MHz or higher for better resolution.

Data Summary: ^1H NMR of **Pyrimidine-4-carbaldehyde**

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-aldehyde	~10.2	singlet	-
H2	~9.5	singlet	-
H6	~9.2	doublet	~5.0
H5	~8.1	doublet	~5.0

Interpretation and Insights:

- Aldehydic Proton (H-aldehyde): The singlet at ~10.2 ppm is highly characteristic of an aldehydic proton and is significantly downfield due to the electron-withdrawing nature of the adjacent carbonyl group and the aromatic ring.
- H2 Proton: The proton at the 2-position is the most deshielded of the ring protons, appearing as a singlet around 9.5 ppm. Its proximity to both ring nitrogens results in a strong downfield shift.
- H6 and H5 Protons: These two protons form a coupled system, appearing as doublets. H6 is adjacent to a nitrogen atom, leading to a more downfield shift (~9.2 ppm) compared to H5 (~8.1 ppm). The coupling constant of approximately 5.0 Hz is typical for ortho-coupling in such a six-membered heterocyclic ring.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom in the molecule.

Data Summary: ¹³C NMR of **Pyrimidine-4-carbaldehyde**

Carbon Assignment	Chemical Shift (δ , ppm)
C=O (aldehyde)	~193
C4	~160
C2	~159
C6	~158
C5	~122

Interpretation and Insights:

- **Carbonyl Carbon (C=O):** The signal at ~193 ppm is characteristic of an aldehyde carbonyl carbon, which is highly deshielded.
- **Ring Carbons (C2, C4, C6):** These carbons are significantly deshielded due to their direct attachment to or proximity to the electronegative nitrogen atoms, with chemical shifts in the range of 158-160 ppm.
- **C5 Carbon:** This carbon is the most shielded of the ring carbons, appearing at ~122 ppm, as it is not directly bonded to a nitrogen atom.

Caption: General workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, providing valuable information about the functional groups present.

Experimental Protocol: IR Spectroscopy (ATR)

- **Instrument Preparation:** Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
- **Background Scan:** Record a background spectrum to subtract atmospheric and instrumental interferences.

- Sample Application: Place a small amount of **pyrimidine-4-carbaldehyde** directly onto the ATR crystal.
- Spectrum Acquisition: Acquire the IR spectrum, typically in the range of 4000-400 cm^{-1} .

Data Summary: Key IR Absorptions for **Pyrimidine-4-carbaldehyde**

Wavenumber (cm^{-1})	Vibrational Mode	Intensity
~3050	C-H stretch (aromatic)	Medium
~2850, ~2750	C-H stretch (aldehyde)	Weak
~1710	C=O stretch (carbonyl)	Strong
~1580-1400	C=C and C=N stretches	Medium
~1200	C-H in-plane bend	Medium
~850	C-H out-of-plane bend	Strong

Interpretation and Insights:

- Carbonyl Stretch (C=O): The strong absorption at $\sim 1710 \text{ cm}^{-1}$ is a definitive indicator of the carbonyl group. Its position is influenced by conjugation with the pyrimidine ring.
- Aldehyde C-H Stretch: The pair of weak bands around 2850 and 2750 cm^{-1} (Fermi doublet) is highly characteristic of the C-H bond in an aldehyde.
- Aromatic Stretches: The C-H stretching of the aromatic ring appears above 3000 cm^{-1} , while the C=C and C=N ring stretching vibrations are observed in the 1580-1400 cm^{-1} region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

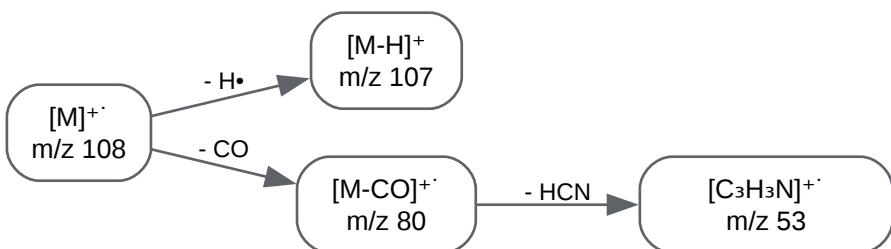
- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography.
- Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).
- Detection: Detect the ions to generate the mass spectrum.

Data Summary: Key Fragments in the Mass Spectrum of **Pyrimidine-4-carbaldehyde**

m/z	Proposed Fragment	Relative Intensity
108	$[M]^{+}$	High
107	$[M-H]^{+}$	High
80	$[M-CO]^{+}$	Medium
53	$[C_3H_3N]^{+}$	Medium

Interpretation and Insights:

- Molecular Ion Peak ($[M]^{+}$): The peak at m/z 108 corresponds to the molecular weight of **pyrimidine-4-carbaldehyde**, confirming its elemental composition.
- $[M-H]^{+}$ Peak: A prominent peak at m/z 107 results from the loss of the aldehydic hydrogen atom.
- $[M-CO]^{+}$ Peak: The loss of a neutral carbon monoxide molecule from the molecular ion gives rise to a fragment at m/z 80, which corresponds to the pyrimidine radical cation.
- Further Fragmentation: The pyrimidine ring can further fragment, leading to characteristic peaks such as m/z 53.

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Caption: Proposed fragmentation pathway for **Pyrimidine-4-carbaldehyde** in EI-MS.

Conclusion

The spectroscopic data of **pyrimidine-4-carbaldehyde** provides a detailed and consistent picture of its molecular structure. The combination of NMR, IR, and mass spectrometry allows for its unambiguous identification and provides a foundation for understanding its reactivity and potential applications. Each technique offers a unique and complementary perspective, and a comprehensive analysis requires the integration of data from all three. This guide serves as a foundational reference for researchers working with this important heterocyclic building block.

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